[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol
Overview
Description
“[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol” is a chemical compound with the molecular formula C14H17F3O . It has a molecular weight of 258.28 . The IUPAC name for this compound is (4-cyclohexyl-3-(trifluoromethyl)phenyl)methanol . It is an alcohol derivative and can be used as pharmaceutical intermediates .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: OCC1=CC=C(C2CCCCC2)C(C(F)(F)F)=C1 . This indicates that the molecule contains a cyclohexyl group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a methanol group.Scientific Research Applications
Catalytic Applications
[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol has been explored for its potential in catalytic reactions. Methanol, a related compound, acts as a hydrogen donor in reactions catalyzed by ruthenium and rhodium complexes, indicating potential applications of this compound in similar catalytic processes (Smith & Maitlis, 1985). Additionally, a catalyst based on the tris(triazolyl)methanol-Cu(I) structure, which might bear structural similarities to this compound, has shown high activity in Huisgen 1,3-dipolar cycloadditions (Ozcubukcu et al., 2009).
Biocatalysis
Lactobacillus paracasei BD101 has been used to produce (S)-cyclohexyl(phenyl)methanol, a compound structurally related to this compound. This biocatalysis resulted in high enantiomeric purity, suggesting potential applications of similar compounds in asymmetric synthesis (Şahin et al., 2019).
Pharmaceutical Research
In pharmaceutical research, derivatives of methanol, such as Cyclohex-3-enyl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol, have been explored for antitubercular activity. The stereoisomers of this compound were evaluated for their specific activity against Mycobacterium tuberculosis, highlighting the importance of stereochemistry in pharmaceutical applications, which could be relevant for this compound (Shekar et al., 2014).
Materials Chemistry
The novel tris(4-azidophenyl)methanol, which shares some structural features with this compound, has been reported as a multifunctional aryl azide. It can be used as a protecting group for thiols in peptoid synthesis and cleaved under mild conditions, offering opportunities in materials chemistry (Qiu et al., 2023).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to targetSerine/threonine-protein kinase pim-1 .
Biochemical Pathways
Given its potential target, it may influence pathways involvingSerine/threonine-protein kinase pim-1 .
Result of Action
Given its potential target, it may influence cellular processes regulated by Serine/threonine-protein kinase pim-1 .
Biochemical Analysis
Biochemical Properties
[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, influencing their activity and function. These interactions can lead to changes in the biochemical pathways, affecting the overall metabolic processes within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in alterations in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to their inhibition or activation. These binding interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular processes
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic processes within the cell . These interactions are essential for understanding the compound’s biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within the cell . These interactions can affect the compound’s activity and overall effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Properties
IUPAC Name |
[4-cyclohexyl-3-(trifluoromethyl)phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3O/c15-14(16,17)13-8-10(9-18)6-7-12(13)11-4-2-1-3-5-11/h6-8,11,18H,1-5,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRMFYAEMKQCRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)CO)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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